molecular formula C12H16N2O2S2 B2823598 N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide CAS No. 878218-43-0

N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide

Cat. No.: B2823598
CAS No.: 878218-43-0
M. Wt: 284.39
InChI Key: JOVGKZWHXZOCKO-UHFFFAOYSA-N
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Description

N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C12H16N2O2S2 and a molecular weight of 284.4 g/mol . This compound is known for its unique structure, which includes an isothiocyanate group and a sulfonamide group attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-methylbenzenesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: N,N-diethyl-4-methylbenzenesulfonamide

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Temperature: 0°C to room temperature

    Reaction Time: Several hours

The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of thiophosgene, which is a toxic and hazardous reagent .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonamide group can also interact with biological targets, enhancing the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-methylbenzenesulfonamide: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    N,N-diethyl-3-isothiocyanatobenzene-1-sulfonamide: Similar structure but without the methyl group, which can affect its reactivity and specificity.

    N,N-diethyl-3-isothiocyanato-4-chlorobenzene-1-sulfonamide:

Uniqueness

N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide is unique due to the presence of both the isothiocyanate and sulfonamide groups, which confer distinct reactivity and versatility in various chemical and biological applications. The methyl group also influences its steric and electronic properties, making it a valuable compound in research and industrial settings .

Properties

IUPAC Name

N,N-diethyl-3-isothiocyanato-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-4-14(5-2)18(15,16)11-7-6-10(3)12(8-11)13-9-17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVGKZWHXZOCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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